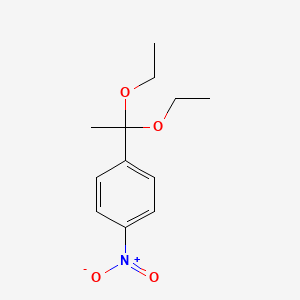
Benzene, 1-(1,1-diethoxyethyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-diethoxyethyl) group and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- typically involves the alkylation of benzene with 1,1-diethoxyethane in the presence of a strong acid catalyst. The reaction conditions often include:
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups can be hydrolyzed to form aldehydes or acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with methoxy groups instead of ethoxy groups.
Benzene, 1-(1,1-diethoxyethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzene, 1,4-bis(1,1-diethoxyethyl)-: Contains two 1,1-diethoxyethyl groups, leading to different chemical properties.
Uniqueness
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is unique due to the presence of both the 1-(1,1-diethoxyethyl) group and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
64600-23-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(1,1-diethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
CJHIMGQJZJUXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















